molecular formula C14H11BrFNO2 B13700600 Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate

Cat. No.: B13700600
M. Wt: 324.14 g/mol
InChI Key: NIONIHSJYQDCLS-UHFFFAOYSA-N
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Description

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-chlorophenyl)amino)-4-fluorobenzoate
  • Methyl 2-((2-iodophenyl)amino)-4-fluorobenzoate
  • Methyl 2-((2-methylphenyl)amino)-4-fluorobenzoate

Uniqueness

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

methyl 2-(2-bromoanilino)-4-fluorobenzoate

InChI

InChI=1S/C14H11BrFNO2/c1-19-14(18)10-7-6-9(16)8-13(10)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3

InChI Key

NIONIHSJYQDCLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC2=CC=CC=C2Br

Origin of Product

United States

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